Home > Products > Screening Compounds P78451 > 7-(2-Aminoethoxy)-3,4-dihydroquinolin-2(1H)-one hydrochloride
7-(2-Aminoethoxy)-3,4-dihydroquinolin-2(1H)-one hydrochloride - 2270908-52-4

7-(2-Aminoethoxy)-3,4-dihydroquinolin-2(1H)-one hydrochloride

Catalog Number: EVT-6435604
CAS Number: 2270908-52-4
Molecular Formula: C11H15ClN2O2
Molecular Weight: 242.70 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

7-(2-Aminoethoxy)-3,4-dihydroquinolin-2(1H)-one hydrochloride is a chemical compound that belongs to the class of quinolinones, which are known for their diverse biological activities. This compound features a quinoline backbone with an aminoethoxy side chain, contributing to its potential pharmacological properties. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various scientific applications.

Source

This compound can be synthesized through various chemical methods and is available from chemical suppliers such as Sigma-Aldrich and LGC Standards. It is often used in research settings to explore its biological activities and potential therapeutic applications.

Classification

7-(2-Aminoethoxy)-3,4-dihydroquinolin-2(1H)-one hydrochloride is categorized under:

  • Chemical Class: Quinolinones
  • Therapeutic Class: Potential antipsychotic and neuroprotective agents
  • CAS Number: Not specified in the search results, but related compounds can provide insights into its classification.
Synthesis Analysis

The synthesis of 7-(2-Aminoethoxy)-3,4-dihydroquinolin-2(1H)-one hydrochloride typically involves several steps:

  1. Starting Materials: The synthesis may begin with 3,4-dihydroquinolin-2(1H)-one or related derivatives.
  2. Reagents: Common reagents include amines and alkylating agents to introduce the aminoethoxy group.
  3. Methods:
    • Palladium-Catalyzed Reactions: These reactions are often employed for introducing functional groups through cross-coupling techniques.
    • Cyclization Reactions: Cyclization may occur during the synthesis to form the quinoline ring structure.

Technical details regarding specific reaction conditions (temperature, solvents, and time) are crucial for optimizing yield and purity.

Molecular Structure Analysis

The molecular structure of 7-(2-Aminoethoxy)-3,4-dihydroquinolin-2(1H)-one hydrochloride can be represented by its molecular formula C11H14N2O2C_{11}H_{14}N_{2}O_{2} and a molecular weight of approximately 210.24 g/mol.

Structure Data

Chemical Reactions Analysis

7-(2-Aminoethoxy)-3,4-dihydroquinolin-2(1H)-one hydrochloride can undergo various chemical reactions:

  1. Acylation: The amine group can react with acyl chlorides to form amides.
  2. Alkylation: The amino group can be alkylated using haloalkanes to introduce additional alkyl chains.
  3. Hydrochloride Formation: The free base form can be converted to its hydrochloride salt by treatment with hydrochloric acid.

These reactions are essential for modifying the compound's properties and enhancing its biological activity.

Mechanism of Action

The mechanism of action of 7-(2-Aminoethoxy)-3,4-dihydroquinolin-2(1H)-one hydrochloride is not fully elucidated but is believed to involve:

  • Receptor Interaction: Potential interaction with neurotransmitter receptors, particularly those involved in dopaminergic and serotonergic pathways.
  • Neuroprotective Effects: The compound may exert protective effects on neuronal cells under stress conditions, possibly through antioxidant mechanisms.

Further studies are needed to clarify the specific pathways and targets involved.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid or crystalline material.
  • Melting Point: Reported melting points vary but generally fall within the range of 165–237 °C depending on purity and form (free base vs. hydrochloride).

Chemical Properties

  • Solubility: Soluble in water due to the presence of the hydrochloride salt form; solubility may vary with pH.
  • Stability: Stability may depend on storage conditions; generally recommended to store in a cool, dry place away from light.
Applications

7-(2-Aminoethoxy)-3,4-dihydroquinolin-2(1H)-one hydrochloride has several scientific uses:

  • Pharmacological Research: Investigated for potential applications in treating psychiatric disorders due to its interaction with neurotransmitter systems.
  • Biochemical Studies: Used as a tool compound in studying cellular signaling pathways and neuroprotection.
  • Synthetic Chemistry: Serves as an intermediate in synthesizing more complex molecules within medicinal chemistry research.
Introduction to Neurodegenerative Disease Therapeutics and Multi-Target Directed Ligands (MTDLs)

Pathogenesis of Alzheimer’s Disease and Current Pharmacological Challenges

Alzheimer's disease (AD) represents the most prevalent form of dementia, characterized neuropathologically by the accumulation of amyloid-β (Aβ) plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein. These pathological hallmarks trigger a cascade of neurodegenerative processes including synaptic dysfunction, neuroinflammation, oxidative stress, and ultimately neuronal death, manifesting clinically as progressive cognitive decline and memory impairment [7] [9]. Despite decades of research, the therapeutic landscape remains dominated by symptomatic treatments: acetylcholinesterase inhibitors (donepezil, rivastigmine, galantamine) and the NMDA receptor antagonist memantine. These agents provide transient symptomatic relief but fail to address the underlying disease progression, highlighting a critical unmet need for disease-modifying therapies [1] [9]. The repeated failure of monotherapeutic approaches targeting single pathological mechanisms (e.g., Aβ-clearing antibodies like aducanumab and lecanemab) underscores the complexity and multifactorial nature of AD pathogenesis, necessitating innovative therapeutic strategies [7].

Table 1: Current Pharmacological Approaches in Alzheimer's Disease

Drug ClassRepresentative AgentsPrimary MechanismTherapeutic Limitation
Cholinesterase InhibitorsDonepezil, Rivastigmine, GalantamineIncreases synaptic acetylcholineSymptomatic benefit only; gastrointestinal side effects
NMDA Receptor AntagonistMemantineReduces glutamate excitotoxicityModerate efficacy in moderate-to-severe stages
Aβ-targeting mAbsAducanumab, LecanemabPromotes clearance of amyloid plaquesLimited clinical efficacy; risk of ARIA side effects
Disease-Modifying CandidatesNone approvedTarget Aβ/tau production/clearanceRepeated phase 3 failures (e.g., semagacestat, tarenflurbil)

Rationale for Dual Cholinesterase (ChE) and Monoamine Oxidase (MAO) Inhibition Strategies

The cholinergic hypothesis, the earliest conceptual framework for AD therapeutics, posits that degeneration of cholinergic neurons in the basal forebrain and the consequent deficit in cortical acetylcholine (ACh) significantly contribute to cognitive impairment [7]. Acetylcholinesterase (AChE) remains a validated target, with its inhibition increasing synaptic ACh levels to ameliorate cognitive symptoms. However, AChE inhibition alone provides insufficient long-term benefit due to progressive neurodegeneration driven by multiple pathological pathways. Simultaneously, monoamine oxidases (MAO-A and MAO-B) have emerged as compelling complementary targets. MAO-B levels increase in AD brains, accelerating neuroamine metabolism and generating hydrogen peroxide that induces oxidative stress and neuronal damage. Elevated MAO-A activity contributes to depressive symptoms frequently comorbid with early AD [4] [7].

Dual inhibition of ChE and MAO enzymes offers a synergistic approach:

  • Enhanced Neurotransmission: Sustaining ACh levels via AChE inhibition while preserving monoaminergic neurotransmitters (serotonin, dopamine, norepinephrine) through MAO inhibition addresses multiple neurotransmitter deficits [4].
  • Neuroprotection: Reducing MAO-generated reactive oxygen species (ROS) mitigates oxidative stress, a key driver of neuronal death in AD [4] [7].
  • Multi-Target Efficacy: This strategy concurrently addresses cognitive decline (via ChE inhibition) and neuropsychiatric symptoms/disease progression (via MAO inhibition), potentially yielding broader clinical efficacy than single-target agents [4] [5]. Preclinical evidence supports that MTDLs targeting both enzymes exhibit superior neuroprotective effects compared to single-target inhibitors or their combinations [4].

Structural Hybridization in MTDL Design: Bridging 3,4-Dihydroquinolinone and Aminoalkoxy Pharmacophores

The structural design of MTDLs integrates pharmacophores from distinct bioactive scaffolds to yield single molecules capable of modulating multiple targets. The core structure of 3,4-dihydroquinolin-2(1H)-one (also termed 3,4-dihydrocarbostyril) has demonstrated significant MAO inhibitory activity, particularly when substituted at the C-7 position [4] [6]. Crystallographic studies reveal this heterocyclic system effectively occupies the substrate cavity of MAO-B, with C-7 substituted derivatives (e.g., compound 49) exhibiting exceptional MAO-B inhibition (IC₅₀ = 2.9 nM) [4]. Furthermore, this scaffold demonstrates affinity for the peripheral anionic site (PAS) of AChE, crucial for inhibiting Aβ aggregation promoted by AChE [4].

The aminoalkoxy moiety, particularly 2-aminoethoxy derivatives, serves as a critical structural element for interaction with the catalytic anionic site (CAS) of AChE. This pharmacophore mimics the choline moiety of acetylcholine, enabling potent AChE inhibition. Hybridization strategies tether the 3,4-dihydroquinolinone core to the aminoalkoxy group via flexible alkyl linkers of varying lengths:

  • Linker Optimization: Research identified hexyl (6-carbon) linkers as optimal for simultaneous engagement with both AChE domains (CAS and PAS) and MAO-B's substrate cavity [4].
  • Terminal Amine Modification: Incorporating cyclic amines (e.g., piperidine) at the terminal position of the aminoalkoxy chain enhances AChE inhibitory potency and influences MAO-A/MAO-B selectivity [4].

Table 2: Key Structural Components and Their Roles in Dual AChE/MAO Inhibition

Structural ElementRole in AChE InhibitionRole in MAO InhibitionOptimal Configuration
3,4-Dihydroquinolin-2(1H)-one CoreBinds PAS, inhibits Aβ aggregationOccupies substrate cavity of MAO-BC-7 substitution enhances potency
Aminoalkoxy MoietyBinds CAS via choline mimicryModulates MAO-A/MAO-B selectivity2-Aminoethoxy chain
Linker ChainSpatial bridge between PAS and CASAdjusts orientation for MAO bindingHexyl (C6) linker
Terminal AmineEnhances CAS interaction via chargeInfluences isoform selectivityPiperidine ring

The compound 7-(2-Aminoethoxy)-3,4-dihydroquinolin-2(1H)-one hydrochloride exemplifies this design paradigm. Its structure incorporates:

  • 3,4-Dihydroquinolinone Core: Targets MAO isoforms and AChE PAS.
  • 2-Aminoethoxy Side Chain: Positioned at C-7, targets AChE CAS.
  • Protonated Amino Group: Facilitates ionic interaction with AChE CAS and enhances water solubility as a hydrochloride salt [3]. Molecular modeling confirms this hybrid can span both CAS and PAS sites within AChE while simultaneously fitting within the MAO-B active site, validating its design as a balanced dual inhibitor [4]. Biochemical evaluations of closely related compounds (e.g., 3e from [4]) demonstrate potent, balanced inhibition of human AChE (IC₅₀ = 0.34 µM) and MAO-B (IC₅₀ = 2.81 µM), confirming the viability of this structural framework for developing effective MTDLs against AD.

Properties

CAS Number

2270908-52-4

Product Name

7-(2-Aminoethoxy)-3,4-dihydroquinolin-2(1H)-one hydrochloride

IUPAC Name

7-(2-aminoethoxy)-3,4-dihydro-1H-quinolin-2-one;hydrochloride

Molecular Formula

C11H15ClN2O2

Molecular Weight

242.70 g/mol

InChI

InChI=1S/C11H14N2O2.ClH/c12-5-6-15-9-3-1-8-2-4-11(14)13-10(8)7-9;/h1,3,7H,2,4-6,12H2,(H,13,14);1H

InChI Key

ZEEVEUQXPYCRDP-UHFFFAOYSA-N

SMILES

C1CC(=O)NC2=C1C=CC(=C2)OCCN.Cl

Canonical SMILES

C1CC(=O)NC2=C1C=CC(=C2)OCCN.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.